5-iodo-2-propoxybenzoic acid
Overview
Description
5-iodo-2-propoxybenzoic acid, is an organic compound with the molecular formula C10H11IO3 This compound is characterized by the presence of an iodine atom at the 5th position and a propoxy group at the 2nd position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 5-iodo-2-propoxy-, typically involves the iodination of a suitable precursor followed by the introduction of the propoxy group. One common method involves the use of 2-chloro-5-iodobenzoic acid as a starting material. The synthetic route includes nitrification, reduction, diazotization, and iodination steps . The reaction conditions often involve the use of concentrated sulfuric acid, nitric acid, and other reagents under controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 5-iodo-2-propoxy-, follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce production costs. The use of efficient catalysts and advanced reaction conditions ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-iodo-2-propoxybenzoic acid, undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds and halogenating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-iodo-2-propoxybenzoic acid, has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of benzoic acid, 5-iodo-2-propoxy-, involves its interaction with specific molecular targets and pathways. The iodine atom and propoxy group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
5-iodo-2-propoxybenzoic acid, can be compared with other similar compounds such as:
2-Iodobenzoic Acid: Similar in structure but lacks the propoxy group.
2-Chloro-5-iodobenzoic Acid: Contains a chlorine atom instead of a propoxy group.
5-Iodo-2-methoxybenzoic Acid: Contains a methoxy group instead of a propoxy group.
These comparisons highlight the unique structural features and reactivity of benzoic acid, 5-iodo-2-propoxy-, making it distinct from other related compounds .
Properties
IUPAC Name |
5-iodo-2-propoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWMAGGMGEEIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445198 | |
Record name | Benzoic acid, 5-iodo-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100-27-8 | |
Record name | 5-Iodo-2-propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-iodo-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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